molecular formula C18H14ClN3S B2903222 N1-(3-chlorophenyl)-2-(1-naphthylmethylidene)hydrazine-1-carbothioamide CAS No. 767311-93-3

N1-(3-chlorophenyl)-2-(1-naphthylmethylidene)hydrazine-1-carbothioamide

Cat. No. B2903222
CAS RN: 767311-93-3
M. Wt: 339.84
InChI Key: MNXLAXFHOLZSDT-UDWIEESQSA-N
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Description

N1-(3-chlorophenyl)-2-(1-naphthylmethylidene)hydrazine-1-carbothioamide, commonly known as CNM-1, is a novel compound that has been studied for its potential therapeutic applications in various diseases. The compound is a hydrazine derivative, which has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CNM-1 is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including topoisomerase II, cyclooxygenase-2, and aldose reductase. CNM-1 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CNM-1 has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. CNM-1 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

CNM-1 has several advantages for lab experiments. It is a novel compound that has not been extensively studied, providing opportunities for further research. CNM-1 has been shown to exhibit anti-tumor, anti-inflammatory, and anti-diabetic activities, indicating its potential as a therapeutic agent. However, there are also limitations for lab experiments. CNM-1 is a hydrazine derivative, which can be toxic and carcinogenic. Therefore, caution should be taken when handling CNM-1 in lab experiments.

Future Directions

There are several future directions for the study of CNM-1. Further studies are needed to fully understand the mechanism of action of CNM-1. The potential therapeutic applications of CNM-1 in various diseases, including cancer and diabetes, should be further explored. The toxicity and carcinogenicity of CNM-1 should be further evaluated to ensure its safety for use as a therapeutic agent. Novel derivatives of CNM-1 should also be synthesized and evaluated for their potential therapeutic applications.

Synthesis Methods

CNM-1 has been synthesized using different methods. One of the methods involves the reaction of 3-chlorobenzoic acid with 1-naphthylmethylamine to form 3-chlorobenzoyl-1-naphthylmethylamine. This intermediate is then reacted with thiosemicarbazide to form CNM-1. Another method involves the reaction of 3-chlorobenzoyl chloride with 1-naphthylmethylamine to form 3-chlorobenzoyl-1-naphthylmethylamine, which is then reacted with thiosemicarbazide to form CNM-1.

Scientific Research Applications

CNM-1 has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-diabetic activities. CNM-1 has been studied in vitro and in vivo for its anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CNM-1 has been studied for its anti-diabetic activity by improving glucose tolerance and insulin sensitivity.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-naphthalen-1-ylmethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3S/c19-15-8-4-9-16(11-15)21-18(23)22-20-12-14-7-3-6-13-5-1-2-10-17(13)14/h1-12H,(H2,21,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXLAXFHOLZSDT-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-(3-chlorophenyl)-2-(1-naphthylmethylidene)hydrazine-1-carbothioamide

CAS RN

767311-93-3
Record name 1-NAPHTHALDEHYDE N-(3-CHLOROPHENYL)THIOSEMICARBAZONE
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